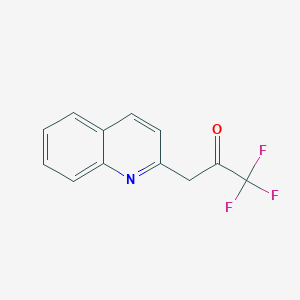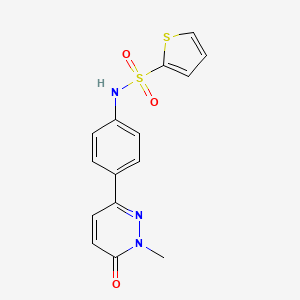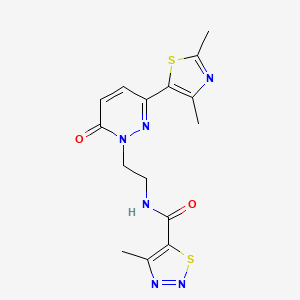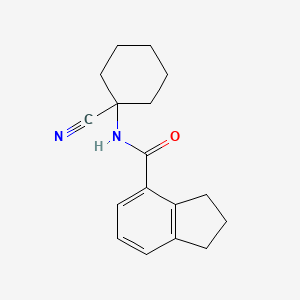
1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one is a chemical compound with the empirical formula C12H8F3NO . It has a molecular weight of 239.19 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of 1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one is O=C(CC1=CC=C2C=CC=CC2=N1)C(F)(F)F . The InChI is 1S/C12H8F3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6H,7H2 .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound 1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one has been the focus of research due to its intriguing reactivity and potential for forming various novel compounds. One study explored the preparation and reactivity of (1H-quinolin-2-ylidene)propan-2-ones, including 1,1,1-trifluoro variants, which were characterized using spectroscopic techniques. These compounds showed high yields in reactions facilitated by silver bromate and aluminum chloride, demonstrating their utility in organic synthesis (Loghmani-Khouzani et al., 2006).
Catalysis and Synthesis Enhancement
Another significant application is in the field of catalysis, where trifluoromethyl groups play a crucial role in enhancing the efficiency of chemical reactions. For instance, triflic anhydride was used to promote the intramolecular cyclization of N-aryl cinnamides, leading to the efficient synthesis of polysubstituted quinolin-2(1H)-ones under mild conditions (Zhang et al., 2017).
Anion Receptor Chemistry
The trifluoromethyl group's influence extends to the development of novel anion receptors. Research involving fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives has shown that these compounds bind anions such as fluoride and chloride with significantly enhanced affinities. This property is particularly valuable in designing sensors and materials for ion recognition (Anzenbacher et al., 2000).
Organic Synthesis Applications
The trifluoroacetyl group of 3-trifluoroacetyl-quinolin-2(1H)-ones has been utilized as a carbonyl and acid surrogate in Passerini- and Ugi-type reactions. This approach facilitates the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, showcasing the compound's versatility in organic synthesis (Madhu et al., 2022).
Material Science and Corrosion Inhibition
In material science, derivatives of 1,1,1-Trifluoro-3-quinolin-2-yl-propan-2-one have been investigated for their corrosion inhibition properties. For example, propanone derivatives related to quinoxalin-6-yl-4,5-dihydropyrazole have demonstrated significant potential as mild steel corrosion inhibitors in acidic environments, highlighting their application in protecting industrial materials (Olasunkanmi & Ebenso, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-quinolin-2-ylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPPHTPGIQXDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B2754832.png)
![4-Methyl-6-(2-propoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754835.png)
![1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754838.png)
![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)


![N-Boc-(+/-)-3-amino]hept-6-enoic acid](/img/structure/B2754843.png)
![3,5-dimethyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2754844.png)

![2-Chloro-N-[2-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]propanamide](/img/structure/B2754846.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2754847.png)
